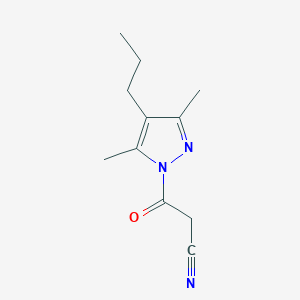
3-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
概要
説明
3-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl and propyl groups, and a nitrile group attached to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-oxopropanenitrile typically involves the reaction of 3,5-dimethyl-4-propyl-1H-pyrazole with a suitable nitrile precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often documented in chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
3-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
3-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine
- Other pyrazole derivatives with similar structural features.
Uniqueness
3-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
生物活性
3-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS No. 36140-83-7) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate nitrile precursors under controlled conditions. The detailed synthetic route often includes the use of solvents like DMF and bases such as sodium hydroxide .
Antimicrobial Activity
A study examining various pyrazole derivatives indicated that compounds similar to this compound exhibited significant antimicrobial properties. In vitro tests showed effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Properties
Research has demonstrated that certain pyrazole derivatives possess anti-inflammatory effects. The mechanism is thought to involve inhibition of pro-inflammatory cytokines and pathways, which may provide therapeutic benefits in inflammatory diseases .
Anticancer Potential
Preliminary studies have suggested that this compound may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved .
Case Studies
特性
IUPAC Name |
3-(3,5-dimethyl-4-propylpyrazol-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-4-5-10-8(2)13-14(9(10)3)11(15)6-7-12/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAQXLDERFNICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(N=C1C)C(=O)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















